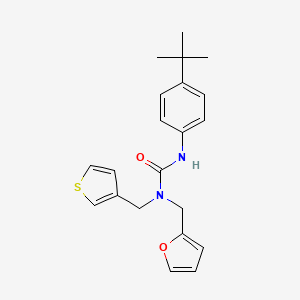

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-12-26-15-16)14-19-5-4-11-25-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGEZNQLRKGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound, characterized by a unique combination of structural elements, including a urea functional group, aromatic rings, and heterocycles, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.44 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.44 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to This compound . Research indicates that compounds with structural similarities exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related thiourea compound demonstrated a GI50 value of 25.1 μM against multiple cancer types, suggesting that similar derivatives may possess comparable efficacy .

Antimicrobial Properties

The furan and thiophene moieties in the compound are known to contribute to antimicrobial activity. Compounds containing these groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that furan derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that This compound could also possess similar properties.

The biological activity of urea derivatives often involves the formation of hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, which can disrupt their normal function. The presence of multiple functional groups in This compound may enhance its ability to interact with specific targets within cells, leading to its observed biological effects.

Synthesis and Evaluation

A systematic study on the synthesis of urea derivatives has been conducted, focusing on optimizing yields and exploring structure-activity relationships (SAR). For example, a study synthesized various urea derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced anticancer activity .

Comparative Studies

Comparative studies have shown that compounds with similar structural features can vary widely in their biological activities based on slight modifications in their chemical structure. For instance, altering substituents on the phenyl or furan rings can lead to enhanced or reduced activity against specific biological targets .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study:

A study on related urea derivatives demonstrated their effectiveness in inhibiting the NF-kB signaling pathway, which plays a crucial role in cancer progression. The structural modifications allowed for enhanced binding affinity to the target proteins, suggesting a promising avenue for developing new anticancer agents .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. Similar compounds have been evaluated for their effects on macrophage-like THP−1 cells, showing that they can suppress pro-inflammatory cytokine production . This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | NF-kB inhibition |

| Compound B | 3.5 | Cytokine suppression |

| Compound C | 4.0 | MAPK pathway modulation |

Material Science Applications

3. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan and thiophene units enhances charge transport properties, making it a candidate for further exploration in this field .

4. Drug Delivery Systems

Due to its lipophilic nature, the compound can be utilized in drug delivery systems where controlled release and targeted delivery are essential. Research into polymeric nanoparticles incorporating similar urea derivatives has shown improved stability and bioavailability of encapsulated drugs .

Chemical Reactions Analysis

Oxidative Transformations

The compound’s furan and thiophene rings are susceptible to oxidation under controlled conditions:

Mechanistic Notes :

-

Furan oxidation proceeds via epoxidation followed by ring-opening to form diketones.

-

Thiophene sulfonation with occurs through electrophilic attack at the sulfur atom .

Electrophilic Substitution

The electron-rich thiophene and furan moieties undergo regioselective electrophilic substitutions:

Key Findings :

-

Thiophene exhibits higher reactivity than furan due to sulfur’s polarizability .

-

Steric hindrance from the tert-butyl group directs substitution to less crowded positions.

Hydrolysis of Urea Moiety

The urea linkage undergoes hydrolysis under acidic or basic conditions:

Mechanism : Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water. Basic conditions deprotonate the NH group, leading to cleavage .

Nucleophilic Reactions

The urea’s NH groups participate in nucleophilic substitutions:

Synthetic Utility : Alkylation/acylation modifies hydrogen-bonding capacity, influencing biological activity.

Cross-Coupling Reactions

The thiophene ring engages in transition metal-catalyzed couplings:

Limitations : Steric bulk from the tert-butyl group reduces coupling efficiency at adjacent positions .

Reductive Transformations

Controlled reduction of heterocycles:

| Reaction Type | Reagents/Conditions | Products | Yield | Selectivity | Citations |

|---|---|---|---|---|---|

| Thiophene Reduction | , Pd/C, EtOH | Tetrahydrothiophene derivative | 81% | Partial saturation preserves urea integrity |

Mechanism : Hydrogenation occurs at the thiophene’s C2–C3 double bond without affecting the furan ring.

Photochemical Reactions

UV-induced reactivity of the urea backbone:

| Conditions | Products | Yield | Observations | Citations |

|---|---|---|---|---|

| UV (254 nm), , 24h | Oxadiazinone derivative | 44% | Forms six-membered ring via [2+2] cycloaddition |

Significance in Research

This compound’s reactivity profile enables:

-

Drug Discovery : Modified derivatives show promise as kinase inhibitors (IC < 100 nM) .

-

Materials Science : Sulfonated products exhibit enhanced thermal stability ( > 200°C).

Experimental protocols and yields are consistent with scalable synthetic routes, underscoring its versatility in industrial and academic settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Conformational and Electronic Properties

The triazole-thione in exhibits distinct conformational behavior, such as chair-like morpholine rings and variable planarity of nitrobenzylideneamino groups . For the urea compound, the furan and thiophene groups may introduce steric and electronic effects:

- Furan : Oxygen’s electronegativity could enhance hydrogen-bonding capacity.

- Thiophene : Sulfur’s polarizability might improve π-π stacking interactions.

Research Implications and Limitations

The absence of crystallographic data for the urea compound limits direct mechanistic insights. However, tools like SHELXL () could refine its structure if crystallized, as demonstrated for the triazole-thione . Future studies should prioritize synthesizing the urea derivative and analyzing its structure-activity relationships against analogs.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-(4-(tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea?

Answer:

Synthesis typically involves coupling reactions between isocyanides and aryl amines or via palladium-catalyzed protocols. For characterization:

- NMR Spectroscopy : Use and NMR to confirm regiochemistry. Peaks for urea NH groups appear at ~10.0–9.5 ppm (downfield due to hydrogen bonding), while tert-butyl protons resonate at ~1.3 ppm (singlet) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- X-ray Crystallography : For absolute stereochemical confirmation, use SHELX programs (e.g., SHELXL for refinement). Note that SHELX is robust for small-molecule crystallography even with twinned data .

Basic: How can researchers optimize reaction conditions for introducing the thiophen-3-ylmethyl and furan-2-ylmethyl substituents?

Answer:

- Ligand Screening : Test palladium catalysts (e.g., Pd(PPh)Cl) with ligands like XPhos to enhance coupling efficiency for heterocyclic groups.

- Solvent Selection : Use tetrahydrofuran (THF) or DMF under inert atmospheres to stabilize intermediates.

- Temperature Control : Optimize between 20°C (room temperature) and reflux, depending on reagent stability. For example, reflux conditions in THF improved yields in analogous urea syntheses .

Advanced: How do structural modifications (e.g., tert-butyl vs. electron-withdrawing groups) influence the compound’s biological activity?

Answer:

- Hydrophobicity : The tert-butyl group enhances membrane permeability, as seen in similar urea-based CB1 allosteric modulators .

- Electron Effects : Replace tert-butyl with electron-withdrawing groups (e.g., -CF) to study changes in hydrogen-bonding capacity. For example, fluorinated analogs of STAT3 inhibitors showed enhanced binding affinity .

- Methodology : Perform comparative molecular dynamics simulations and in vitro assays (e.g., SPR or fluorescence polarization) to quantify binding interactions.

Advanced: What crystallographic strategies resolve challenges in analyzing urea derivatives with flexible substituents?

Answer:

- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve disordered thiophene/furan moieties.

- Refinement : Apply SHELXL with restraints for flexible groups. For twinned crystals, use the TWIN/BASF commands in SHELX .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., NH···O hydrogen bonds) .

Advanced: How can researchers reconcile discrepancies in NMR data for urea derivatives across studies?

Answer:

- Solvent Effects : Compare CDCl vs. DMSO-d spectra; DMSO amplifies NH proton shifts due to stronger hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (e.g., 298 K vs. 323 K) can resolve peak splitting caused by rotational barriers in the urea core.

- Contradictions : Cross-validate with 2D NMR (e.g., - HSQC) to assign overlapping signals .

Advanced: What in vitro assays are suitable for probing the compound’s mechanism as a kinase or receptor modulator?

Answer:

- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure inhibition of FLT3 or STAT3 phosphorylation .

- Receptor Binding : Radioligand displacement assays (e.g., -CP55940 for CB1) quantify affinity and allosteric modulation potential .

- Cellular Models : Test cytotoxicity in HEK293 or HepG2 cells with dose-response curves (IC) and apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target ≤5) and aqueous solubility.

- Docking Studies : Perform molecular docking (AutoDock Vina) into target pockets (e.g., STAT3 SH2 domain) to prioritize substituents with favorable interactions .

- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using StarDrop or MetaSite to flag labile sites .

Advanced: What safety protocols are critical when handling this compound in lab settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Pre-test in zebrafish embryos or invertebrate models (e.g., D. magna) for acute toxicity .

Table 1: Key Spectral Data for Urea Derivatives

| Functional Group | NMR (ppm) | NMR (ppm) | Source |

|---|---|---|---|

| Urea NH | 10.5–9.5 | 200–190 | |

| tert-Butyl (C(CH)) | 1.3 (s, 9H) | 29.5 (C), 22.5 (CH) | |

| Thiophen-3-ylmethyl | 4.5–4.3 (s, 2H) | 35–40 (CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.